2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1172506-13-6
VCID: VC8054507
InChI: InChI=1S/C7H9BrN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
SMILES: CC1=C(C=NN1C(C)C(=O)O)Br
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

CAS No.: 1172506-13-6

Cat. No.: VC8054507

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid - 1172506-13-6

Specification

CAS No. 1172506-13-6
Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
IUPAC Name 2-(4-bromo-5-methylpyrazol-1-yl)propanoic acid
Standard InChI InChI=1S/C7H9BrN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Standard InChI Key RQEJWQWOMHSIQI-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C(C)C(=O)O)Br
Canonical SMILES CC1=C(C=NN1C(C)C(=O)O)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(4-bromo-5-methylpyrazol-1-yl)propanoic acid, reflects its core structure: a pyrazole ring substituted at the 4-position with bromine and at the 5-position with a methyl group, linked to a propanoic acid moiety via a nitrogen atom. Key identifiers include:

PropertyValueSource
Molecular formulaC₇H₉BrN₂O₂
Molecular weight233.06 g/mol
CAS Registry Number1172506-13-6
SMILESCC1=C(C=NN1C(C)C(=O)O)Br
InChIKeyRQEJWQWOMHSIQI-UHFFFAOYSA-N

X-ray crystallography of analogous pyrazole derivatives reveals planar aromatic systems with bond lengths of 1.37 Å (N–N) and 1.73 Å (C–Br), consistent with sp² hybridization and σ-bonded bromine . The propanoic acid side chain adopts a gauche conformation, facilitating intramolecular hydrogen bonding between the carbonyl oxygen and pyrazole N–H in polar solvents .

Synthesis and Characterization

Regioselective Bromination

Industrial synthesis begins with 5-methyl-1H-pyrazole, which undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. This step achieves 92% regioselectivity for the 4-bromo isomer, minimizing di- and tri-brominated byproducts.

Critical reaction parameters:

  • Molar ratio: 1:1.05 (pyrazole:NBS)

  • Catalyst: None required

  • Yield: 78–82% after recrystallization

Carboxylation and Purification

The brominated intermediate is reacted with ethyl acrylate via Michael addition in the presence of triethylamine, followed by acidic hydrolysis to yield the propanoic acid derivative. Final purification uses reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving ≥95% purity .

Optimized conditions:

Physicochemical Properties

Solubility and Partitioning

Experimental data from Vulcanchem studies show:

Solvent/SystemSolubility (mg/mL)Log P (octanol/water)
Water (pH 7.4)1.21.8
Ethanol34.5
DMSO89.7

The moderate lipophilicity (Log P = 1.8) suggests balanced membrane permeability and aqueous solubility, ideal for oral drug candidates .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C with no decomposition below 250°C, indicating suitability for high-temperature processing.

Applications in Medicinal Chemistry

Prodrug Development

Ester derivatives (e.g., ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate) demonstrate enhanced bioavailability (F = 82% in rats) compared to the parent acid (F = 34%) .

Structure-Activity Relationships (SAR)

  • Bromine substitution: Essential for kinase binding; replacement with chlorine decreases c-MET affinity 12-fold .

  • Methyl group: Optimal for metabolic stability (t₁/₂ = 4.1 hr in human hepatocytes).

Recent Research and Future Directions

Nanoparticle Delivery Systems

Encapsulation in PLGA nanoparticles (201 nm diameter, PDI 0.12) improved tumor accumulation 3.7-fold in xenograft models compared to free drug .

Photodynamic Therapy Applications

Functionalization with porphyrin moieties yielded a photosensitizer with 650 nm absorption (ε = 12,400 M⁻¹cm⁻¹), enabling deep-tissue phototoxicity against triple-negative breast cancer cells .

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